
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene, also known as Bis(pentamethylcyclopentadienyl)magnesium, is a chemical compound with the molecular formula C20H32Mg. This compound is notable for its unique structure, which includes a magnesium atom coordinated to two pentamethylcyclopentadienyl ligands. It is used in various chemical applications, particularly in organometallic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of pentamethylcyclopentadiene with a magnesium source. One common method is the reaction of pentamethylcyclopentadiene with magnesium chloride in the presence of a base, such as sodium hydride, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields magnesium oxide, while substitution reactions can produce a variety of organometallic compounds depending on the ligands introduced .
Aplicaciones Científicas De Investigación
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene involves its ability to coordinate with other molecules through its magnesium center. This coordination allows it to act as a catalyst in various chemical reactions, facilitating the formation or breaking of chemical bonds. The pentamethylcyclopentadienyl ligands provide stability and enhance the reactivity of the magnesium center .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene: Similar in structure but with different substitution patterns on the cyclopentadienyl ring.
Bis(cyclopentadienyl)magnesium: Lacks the methyl groups, resulting in different reactivity and stability.
Uniqueness
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability .
Propiedades
Fórmula molecular |
C20H30Mg |
|---|---|
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mg/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
Clave InChI |
AKJCOGZAZPRKNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


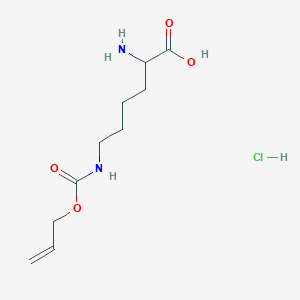
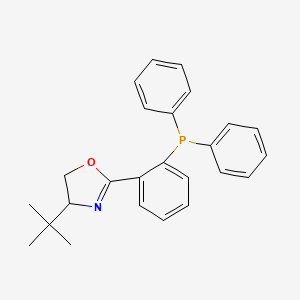
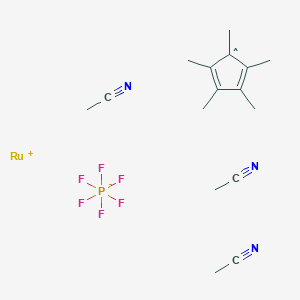
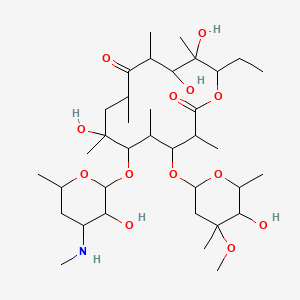
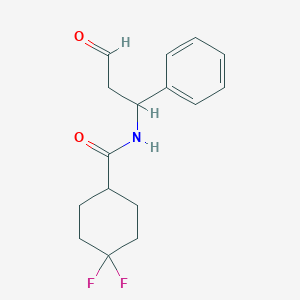
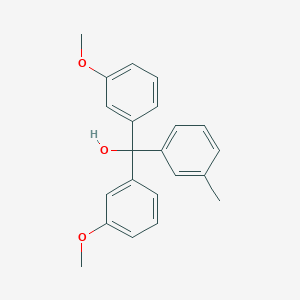
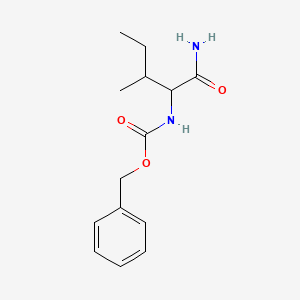
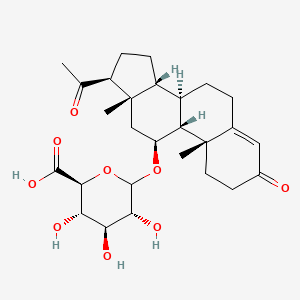

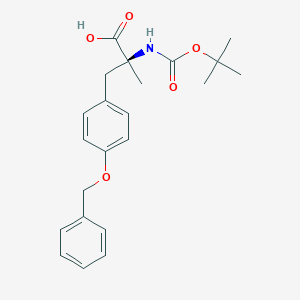
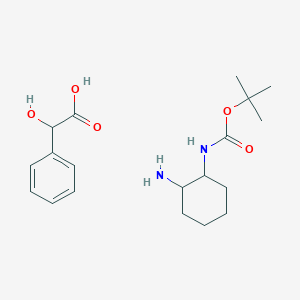
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)


